molecular formula C26H42NO5 ? Na B120773 Sodium glycochenodeoxycholate CAS No. 16564-43-5

Sodium glycochenodeoxycholate

Cat. No. B120773
CAS RN: 16564-43-5
M. Wt: 471.6 g/mol
InChI Key: AAYACJGHNRIFCT-YRJJIGPTSA-M
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Description

Sodium glycochenodeoxycholate (NaGCDC) is a bile salt that plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is a conjugated form of chenodeoxycholic acid, which is one of the primary bile acids synthesized from cholesterol in the liver. NaGCDC is involved in various physiological and pathological processes, including the formation of micelles for lipid solubilization and potential implications in liver diseases when accumulated .

Synthesis Analysis

The synthesis of NaGCDC in the body involves the conjugation of chenodeoxycholic acid with glycine. This process is part of the bile acid synthesis pathway, which is tightly regulated by various factors, including genetic polymorphisms. For instance, genetic variation in the FGFR4 gene and the αKlothoβ variant has been associated with the effects of CDC on colonic transit, indicating a genetic influence on the synthesis and function of bile acids like NaGCDC .

Molecular Structure Analysis

The molecular structure of NaGCDC has been studied using techniques such as small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR). These studies have revealed that NaGCDC can form micellar aggregates with a helical structure, which are stabilized by polar interactions and can include water molecules in their hydrophilic channels . The behavior of NaGCDC in binary mixed micelles has also been investigated, showing changes in micellar compositions and polarities depending on the mole fraction of bile salts .

Chemical Reactions Analysis

NaGCDC is involved in chemical reactions within the gastrointestinal tract, primarily through its role in micellization, which is the process of forming micelles that encapsulate lipids to facilitate their absorption. The micellization behavior of NaGCDC, particularly in the presence of other bile salts and nonionic surfactants, has been studied to understand its interactions and the resulting changes in micellar properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of NaGCDC have been characterized through various experimental techniques. For example, dynamic light scattering (DLS) and SAXS have been used to determine the size and shape of NaGCDC micellar aggregates in solution . The cytotoxicity of NaGCDC to hepatocytes has been linked to its ability to deplete ATP and cause a rise in cytosolic free calcium, leading to cell death . Additionally, the self-assembly behavior of NaGCDC in aqueous solution has been revealed to include a variety of mesophases, such as rod, sponge, vesicle, lamellae, and nanotube phases, which are influenced by factors like concentration, pH, temperature, ionic strength, and ionic composition .

Scientific Research Applications

Role in Hepatocellular Carcinoma

Sodium glycochenodeoxycholate (GCDA) is recognized as a toxic component in bile salts and has been extensively studied for its involvement in hepatocellular carcinoma (HCC). Research indicates that GCDA plays a crucial role in the development and progression of liver cancer by inducing cell survival and chemoresistance. The underlying mechanisms involve the activation and nuclear translocation of certain proteins and signaling pathways. Specifically, GCDA has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), promoting survival and chemoresistance in liver cancer cells. Additionally, GCDA can activate the Signal Transducer and Activator of Transcription 3 (STAT3) by phosphorylation at the Ser727 site, further contributing to the survival and chemoresistance of liver cancer cells (Wang et al., 2018), (Li et al., 2021), (Wang et al., 2020).

Micellization and Solubilization Properties

Studies have explored the micellization behavior of sodium glycochenodeoxycholate and its role in solubilizing cholesterol. The critical micelle concentrations (CMCs) of various sodium salts of bile acids, including sodium glycochenodeoxycholate, have been determined, showcasing the micellization properties and the potential applications in solubilizing and transporting cholesterol and other hydrophobic molecules in biological systems (Matsuoka et al., 2006), (Nakashima et al., 2002).

Interaction with Cellular Processes

GCDA has been implicated in various cellular processes, including the induction of apoptosis and the SOS response, indicating DNA-damaging activity. This points to the complex interactions of GCDA with cellular machinery and its potential role in influencing cellular pathways and responses to external stimuli (Hohenester et al., 2014), (Prieto et al., 2006).

Potential in Drug Delivery Systems

Sodium glycochenodeoxycholate has been incorporated into novel drug delivery systems due to its properties as a bile salt. Studies suggest that liposomes containing bile salts, including sodium glycochenodeoxycholate, may enhance the corneal permeation of drugs, offering potential applications in ophthalmic drug delivery systems (Dai et al., 2013).

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-YRJJIGPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium glycochenodeoxycholate

CAS RN

16564-43-5
Record name Sodium glycylchenodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016564435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHENYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK5NH65A9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
Y Takamura, S Nakagawa, K Suzuki… - Colloids and Surfaces B …, 1996 - Elsevier
The behavior of sodium glycochenodeoxycholate (NaGCDC) and sodium glycoursodeoxycholate (NaGUDC) in binary mixed micelles consisting of bile salt and octaoxyethylene glycol …
Number of citations: 8 www.sciencedirect.com
Y TSUSHIMA, S YAMAGIWA, K TATSUISHI… - Chemical and …, 1986 - jstage.jst.go.jp
… a preparation containing d-α-tocopherol as a model drug could be done by using the paddle method in JP X and the 2nd fluid in JP X containing 20mM sodium glycochenodeoxycholate…
Number of citations: 9 www.jstage.jst.go.jp
AF Hofmann - Acta Chem Scand, 1963 - actachemscand.org
… and sodium glycochenodeoxycholate in a high state of purity are presented. … Sodium glycochenodeoxycholate (Sodium 3o,7a-clihydroxy-5/?-cholanyl glycinate). The conjugation step is …
Number of citations: 245 actachemscand.org
M Shima, T Matsuo, M Yamashita, S Adachi - Food Hydrocolloids, 2009 - Elsevier
… The viabilities at 2 h of the bacteria directly dispersed in sodium glycochenodeoxycholate … The viabilities of the bacteria directly dispersed in the sodium glycochenodeoxycholate and …
Number of citations: 65 www.sciencedirect.com
NL Heredia, RG Labbe, MA Rodriguez… - FEMS Microbiology …, 1991 - academic.oup.com
… of: 0.125, 0.5, and 2.0 mg/ml for sodium cholate, sodium taurocholate, and sodium chenodeoxycholate, and at (/.125, 2.0 and 5.0 mg/ml for sodium glycochenodeoxycholate. A mixture …
Number of citations: 39 academic.oup.com
M Gomez-Mendoza, ML Marin… - The Journal of Physical …, 2012 - ACS Publications
Bile acids (BAs) are a family of natural steroids biosynthesized from cholesterol in the liver that tend to form aggregates in solution. A fluorescent derivative of cholic acid, namely 3α-Dns-…
Number of citations: 26 pubs.acs.org
AI Prieto, F Ramos-Morales, J Casadesus - Genetics, 2006 - academic.oup.com
… Exposure of Salmonella enterica to sodium cholate, sodium deoxycholate, sodium chenodeoxycholate, sodium glychocholate, sodium taurocholate, or sodium …
Number of citations: 141 academic.oup.com
M Ueno, Y Takamura, S Nagadome, G Sugihara… - Colloids and Surfaces B …, 2000 - Elsevier
… kinds of bile salts; sodium cholate (NaC), sodium deoxycholate (NaDC), sodium chenodeoxycholate (NaCDC), sodium ursodeoxycholate (NaUDC), sodium glycochenodeoxycholate …
Number of citations: 16 www.sciencedirect.com
HM Shaw, TJ Heath - Comparative Biochemistry and Physiology Part A …, 1975 - Elsevier
… Sodium glycodeoxycholate and sodium glycochenodeoxycholate were more effective choleretic agents than sodium taurocholate, but livers of rats, rabbits and guinea pigs were less …
Number of citations: 16 www.sciencedirect.com
I Makino, K Shinozaki, S Nakagawa… - Journal of Lipid Research, 1974 - Elsevier
… glycochenodeoxycholate (specific activity about 220,000 cpm/mg) was synthesized according to the method given above for unlabeled sodium glycochenodeoxycholate monosulfate …
Number of citations: 139 www.sciencedirect.com

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